Quindoline

描述

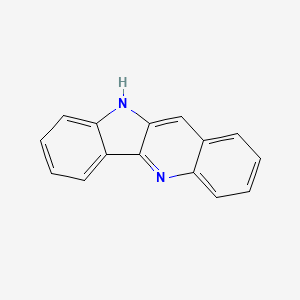

Quindoline is a heterocyclic aromatic organic compound that belongs to the class of quinoline derivatives. It is characterized by a fused ring structure consisting of a benzene ring and a pyridine ring. This compound has garnered significant interest due to its diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry.

准备方法

Synthetic Routes and Reaction Conditions: Quindoline can be synthesized through various methods, including:

Skraup Synthesis: This classical method involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a carbonyl compound, followed by cyclization to form the quinoline ring.

Conrad-Limpach Synthesis: This method employs aniline derivatives and β-ketoesters under suitable reaction conditions to form 4-hydroxyquinolines, which can be further converted to this compound.

Industrial Production Methods: Industrial production of this compound often involves the optimization of the above synthetic routes to achieve higher yields and purity. The use of green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, is also explored to make the process more environmentally friendly.

化学反应分析

Chemical Reactions Involving Quindoline

This compound can undergo various chemical reactions due to its nitrogen-containing structure, allowing for diverse functionalization.

Electrophilic Substitution Reactions

This compound can participate in electrophilic substitution reactions at its nitrogen atom or aromatic positions, leading to substituted derivatives:

-

Example Reaction : The substitution of 2-chloroquinoline-3-carbaldehyde with phenylacetylene yields 3-phenylbenzo naphthyridine derivatives with high yields (up to 88%) .

Hydrogenation Reactions

This compound derivatives can be hydrogenated under specific conditions to form tetrahydroquinolines:

-

Example : The hydrogenation of 3-alkyl-2,4-diphenylquinoline yielded tetrahydroquinolines in yields ranging from 76% to 99% using chiral catalysts .

Oxidation Reactions

The oxidation of this compound derivatives can yield various products:

-

Example : The oxidation of 2-chloroquinolin-3-yl methanol using diethyl diazene-1,2-dicarboxylate resulted in high yields of corresponding aldehydes (86%) under mild conditions .

Condensation Reactions

Condensation reactions involving this compound can produce Schiff bases and other complex structures:

科学研究应用

Quindoline has a wide range of applications in scientific research, including:

Chemistry: this compound derivatives are used as intermediates in the synthesis of various organic compounds.

Biology: this compound exhibits biological activities such as antimicrobial, antimalarial, and anticancer properties.

Medicine: this compound derivatives are explored for their potential as therapeutic agents in the treatment of diseases like malaria and cancer.

Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of quindoline involves its interaction with various molecular targets and pathways. For instance, this compound derivatives can inhibit the activity of enzymes such as topoisomerases, which are involved in DNA replication and repair. This inhibition can lead to the disruption of cellular processes and ultimately cell death. This compound also exhibits antioxidant properties by scavenging free radicals and protecting cells from oxidative stress.

相似化合物的比较

Quindoline is compared with other similar compounds such as quinoline, isoquinoline, and quinazoline. While all these compounds share a similar fused ring structure, this compound is unique due to its specific biological activities and chemical reactivity. For example:

Quinoline: Primarily used in the synthesis of antimalarial drugs like chloroquine.

Isoquinoline: Known for its use in the synthesis of alkaloids and pharmaceuticals.

Quinazoline: Exhibits anticancer properties and is used in the development of kinase inhibitors.

This compound stands out due to its diverse applications in medicinal chemistry and its potential as a therapeutic agent.

生物活性

Quindoline is a naturally occurring indoloquinoline alkaloid with significant biological activity, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of this compound's biological activities, including its mechanisms of action, synthesis, and potential therapeutic applications.

1. Chemical Structure and Synthesis

This compound has a simple tetracyclic structure, which contributes to its biological properties. It was first isolated from the roots of Cryptolepis sanguinolenta in 1978 and has since been synthesized through various methods for research purposes . Its structural simplicity makes it an attractive precursor for more complex derivatives, such as cryptolepine, which exhibit enhanced bioactivity .

2.1 Anticancer Properties

This compound and its derivatives have shown promising anticancer activity across various cancer cell lines. Key findings include:

- In Vitro Studies : this compound derivatives have demonstrated significant antiproliferative effects against human cervical (HeLa) and adenocarcinoma (HT29) cells. For instance, certain derivatives like 6-bromo-5-nitroquinoline exhibit potent apoptotic activity .

- Mechanisms of Action : Research indicates that this compound interacts with proteins involved in cancer progression, such as Bcl-2, suggesting a mechanism that promotes apoptosis in cancer cells .

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound Derivative A | HeLa | 5.0 | Bcl-2 inhibition |

| This compound Derivative B | HT29 | 3.5 | Apoptosis induction |

2.2 Antimicrobial Activity

This compound also exhibits significant antimicrobial properties:

- Bacterial Inhibition : Studies have reported that this compound derivatives are effective against multidrug-resistant strains of bacteria, including both Gram-positive and Gram-negative pathogens .

- Antimalarial Effects : The compound has been highlighted for its potential in treating malaria due to its efficacy against Plasmodium falciparum, the malaria-causing parasite .

| Derivative | Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|---|

| This compound Derivative C | Staphylococcus aureus | 0.5 µg/mL | Antibacterial |

| This compound Derivative D | Plasmodium falciparum | 1.0 µg/mL | Antimalarial |

3. Case Studies

Several studies have explored the biological activities of this compound:

- A study by Méndez et al. (2018) focused on the synthesis and biological evaluation of this compound derivatives, demonstrating their potential as anticancer agents through various assays .

- Another investigation highlighted the antimicrobial efficacy of this compound against resistant bacterial strains, underscoring its relevance in addressing antibiotic resistance .

4. Future Directions in Research

Given its promising biological activities, future research on this compound should focus on:

- Structure-Activity Relationship (SAR) Studies : Further exploration of how modifications to the this compound structure can enhance its efficacy against specific diseases.

- Clinical Trials : Initiating clinical trials to evaluate the safety and effectiveness of this compound-based therapies in humans.

- Mechanistic Studies : Detailed investigations into the molecular mechanisms by which this compound exerts its biological effects.

常见问题

Basic Research Questions

Q. What are the primary methodologies for identifying and characterizing quindoline in experimental settings?

this compound is typically characterized using nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm its molecular structure and purity. For example, NMR experiments (e.g., H, C, and 2D NOESY) are critical for resolving its aromatic proton environments and planar structure . Purity is validated via high-performance liquid chromatography (HPLC) with UV-Vis detection, ensuring consistency in downstream biological assays .

Q. How can researchers design experiments to assess this compound’s stability under physiological conditions?

Stability studies involve incubating this compound in simulated biological buffers (e.g., phosphate-buffered saline at pH 7.4) at 37°C over time. Samples are analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify degradation products. For enhanced reliability, include control groups and replicate measurements to account for batch variability .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound cytotoxicity assays?

Use nonlinear regression models (e.g., log-logistic or four-parameter logistic curves) to estimate IC values. Pair this with ANOVA for comparing multiple treatment groups, and apply post-hoc tests (e.g., Tukey’s HSD) to identify significant differences. Ensure data normalization to control for plate-to-plate variability in cell viability assays .

Advanced Research Questions

Q. How does this compound interact with G-quadruplex DNA structures, and what experimental techniques validate these interactions?

this compound binds to the c-MYC promoter G-quadruplex via π-π stacking and hydrogen bonding, as demonstrated by NMR titration experiments and fluorescence resonance energy transfer (FRET) melting assays. Structural insights are further elucidated through molecular docking simulations and circular dichroism (CD) spectroscopy to monitor conformational changes .

Q. What strategies resolve contradictions in this compound’s dual role as a stabilizer of nucleic acid structures and a potential therapeutic agent?

Address discrepancies by conducting comparative studies under varying experimental conditions (e.g., ionic strength, pH). For example, use surface plasmon resonance (SPR) to measure binding affinities in different buffers, and correlate these with cellular uptake assays (e.g., fluorescence microscopy for acridine-tagged this compound conjugates) . Cross-validate results using orthogonal methods, such as isothermal titration calorimetry (ITC) and electrophoretic mobility shift assays (EMSA) .

Q. How can researchers optimize this compound derivatives for enhanced siRNA conjugate stability without compromising biological activity?

Employ structure-activity relationship (SAR) studies by synthesizing this compound analogs with modifications at the 3' or 5' positions of siRNA strands. Assess stability via nuclease protection assays (e.g., serum incubation followed by gel electrophoresis) and bioactivity through TNF-α suppression in HeLa cells. Fluorescence-based tracking (e.g., acridine tags) quantifies intracellular distribution efficiency .

Q. Methodological Guidance for Data Interpretation

Q. What are best practices for reconciling conflicting data on this compound’s pharmacokinetic properties across studies?

- Meta-analysis : Aggregate data from multiple studies and apply random-effects models to account for heterogeneity.

- Sensitivity Analysis : Test how variations in experimental parameters (e.g., dosing regimens, animal models) influence outcomes.

- Cross-Validation : Use LC-MS/MS for plasma pharmacokinetic profiling alongside tissue distribution imaging (e.g., MALDI-TOF) .

Q. How should researchers design controls to isolate this compound-specific effects in complex biological systems?

Include:

- Negative Controls : Vehicle-only treatments (e.g., DMSO).

- Positive Controls : Known G-quadruplex binders (e.g., BRACO-19).

- Knockdown/Overexpression Models : CRISPR-Cas9-edited cell lines to confirm target specificity .

Q. Further Research Directions

属性

IUPAC Name |

10H-indolo[3,2-b]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2/c1-3-7-12-10(5-1)9-14-15(17-12)11-6-2-4-8-13(11)16-14/h1-9,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOAKRWLMTKEDDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C(=N2)C4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70179030 | |

| Record name | Quindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

243-58-3 | |

| Record name | Quindoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000243583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10H-Quindoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177394 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。